molecular formula C13H9ClFNO B2889807 5-chloro-2-fluoro-N-phenylbenzamide CAS No. 941380-01-4

5-chloro-2-fluoro-N-phenylbenzamide

Cat. No.: B2889807
CAS No.: 941380-01-4
M. Wt: 249.67
InChI Key: XBUCTSMDGJKORK-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H9ClFNO It is a derivative of benzamide, featuring a chlorine atom at the 5th position, a fluorine atom at the 2nd position, and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-fluoro-N-phenylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzoyl chloride, reacts with ammonia to form benzamide.

  • Halogenation: The benzamide undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.

  • Phenyl Group Introduction: The final step involves the reaction of the halogenated benzamide with aniline to introduce the phenyl group, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced halogenation techniques to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the halogenated positions can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups, such as esters, ethers, and amides.

Scientific Research Applications

5-Chloro-2-fluoro-N-phenylbenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-chloro-2-fluoro-N-phenylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-N-phenylbenzamide

  • 2-Fluoro-N-phenylbenzamide

  • 3-Chloro-N-phenylbenzamide

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Properties

IUPAC Name

5-chloro-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCTSMDGJKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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